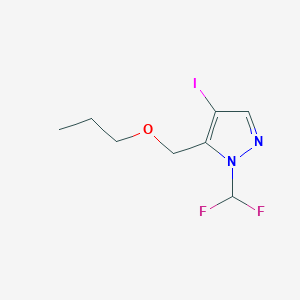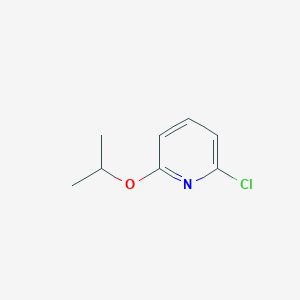![molecular formula C16H17Cl2NO B2530371 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one CAS No. 1797739-85-5](/img/structure/B2530371.png)
1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one, is a chiral molecule that appears to be related to the field of asymmetric synthesis and chiral catalysts. The structure suggests that it is a ketone with a bicyclic azabicyclo moiety and a dichlorophenyl group. This type of compound could potentially be used in the synthesis of chiral secondary alcohols, which are valuable in the pharmaceutical industry for their enantiopure properties.
Synthesis Analysis
The synthesis of related azabicyclo compounds has been demonstrated in the literature. For instance, an efficient synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has been described, where the B-methyloxazaborolidine derivatives of these amino alcohols serve as catalysts for the enantioselective reduction of various achiral ketones to chiral secondary alcohols with high enantiomeric excess (ee) . This suggests that similar methodologies could potentially be applied to the synthesis of the compound , utilizing chiral catalysts to achieve the desired stereochemistry.
Molecular Structure Analysis
The molecular structure of the compound includes an azabicyclo[3.2.1]octane skeleton, which is a common feature in many biologically active molecules and synthetic intermediates. The stereochemistry of such compounds is crucial, as it can significantly affect their chemical reactivity and biological activity. The presence of the dichlorophenyl group indicates potential interactions with other molecules, possibly through halogen bonding or π-π interactions, which could be relevant in its function as a catalyst or an intermediate in organic synthesis.
Chemical Reactions Analysis
While the specific chemical reactions of this compound are not detailed in the provided papers, the literature does provide insight into the types of reactions that similar azabicyclo compounds can undergo. For example, the B-methyloxazaborolidine derivatives are known to catalyze the enantioselective synthesis of secondary alcohols from ketones . This indicates that the compound may also participate in or catalyze similar enantioselective reactions, potentially serving as an intermediate or a catalyst in the synthesis of chiral molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their chiral nature and the presence of functional groups that can engage in various types of chemical bonding. The azabicyclo moiety can impart rigidity to the molecule, affecting its conformational stability and reactivity. The dichlorophenyl group can influence the compound's electronic properties and its interactions with solvents and substrates. The stereochemistry, as indicated by the specific (1R,5S) configuration, is likely to be a defining feature in the compound's reactivity and its ability to induce chirality in chemical reactions.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research on similar bicyclic compounds, such as the synthesis and crystal structure characterization of related azabicyclooctanes, provides foundational knowledge on the synthetic routes and the structural intricacies of these compounds. The detailed structural analysis through techniques like X-ray crystallography helps in understanding the molecular conformation and the intermolecular interactions, which are crucial for tailoring the compound for specific applications (Wu et al., 2015).
Chemical Reactivity and Modifications
Studies on the intramolecular reactions and the synthesis of azabicyclooctanes from related starting materials shed light on the reactivity and the functionalization potential of these structures. Such research can pave the way for generating derivatives of "1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one" that possess desired biological or physical properties, expanding its utility in various scientific domains (Gregory et al., 1985).
Application in Polymer Science
The synthesis and characterization of homopolymers derived from azabicyclooctane monomers, including their antibacterial activity, provide an application perspective for these compounds in creating functional materials. Such polymers could be used in biomedical applications, coatings, or as functional components in composites, highlighting the versatility of azabicyclooctane derivatives in material science (Kumar et al., 2017).
Stereoselective Synthesis and Biological Activity
Research into the stereoselective synthesis of optically active derivatives of azabicyclooctanes underscores the importance of stereochemistry in the biological activity and physical properties of these compounds. Such studies are foundational for developing pharmaceuticals and biologically active substances, where the orientation of functional groups can dramatically influence efficacy and specificity (Uchiyama et al., 2001).
Mécanisme D'action
Target of Action
The compound 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one is a tropane alkaloid . Tropane alkaloids are known to interact with a variety of targets, including neurotransmitter receptors and ion channels
Mode of Action
The exact mode of action of 1-{8-azabicyclo[32Tropane alkaloids typically exert their effects by binding to their targets and modulating their activity .
Biochemical Pathways
The specific biochemical pathways affected by 1-{8-azabicyclo[32Given that it is a tropane alkaloid, it may influence pathways related to neurotransmission .
Result of Action
The molecular and cellular effects of 1-{8-azabicyclo[32As a tropane alkaloid, it may have a variety of biological activities .
Action Environment
The search results do not provide specific information on how environmental factors influence the action, efficacy, and stability of 1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3-(2,4-dichlorophenyl)propan-1-one. Factors such as temperature and light can generally affect the stability of chemical compounds .
Propriétés
IUPAC Name |
1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2,4-dichlorophenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO/c17-12-6-4-11(15(18)10-12)5-9-16(20)19-13-2-1-3-14(19)8-7-13/h1-2,4,6,10,13-14H,3,5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFCLXCDUOGCHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)CCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamido)benzoate](/img/structure/B2530289.png)
![2-Phenyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2530291.png)
![4-methoxy-1-methyl-5-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2530293.png)
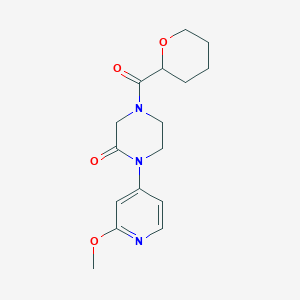
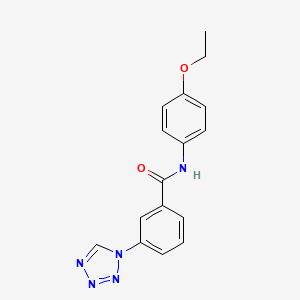



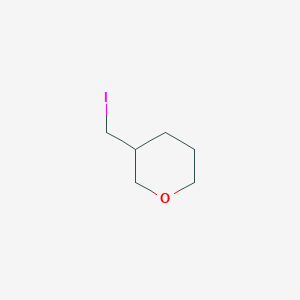
![3-amino-N-(2,3-dichlorophenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2530305.png)
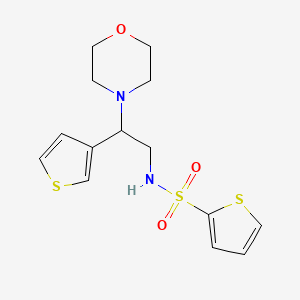
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)
